Phenformin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.32e-01 g/L

Synonyms

Canonical SMILES

Comprehensive Technical Guide: Phenformin Mechanisms and Therapeutic Applications

Drug Overview and Historical Context

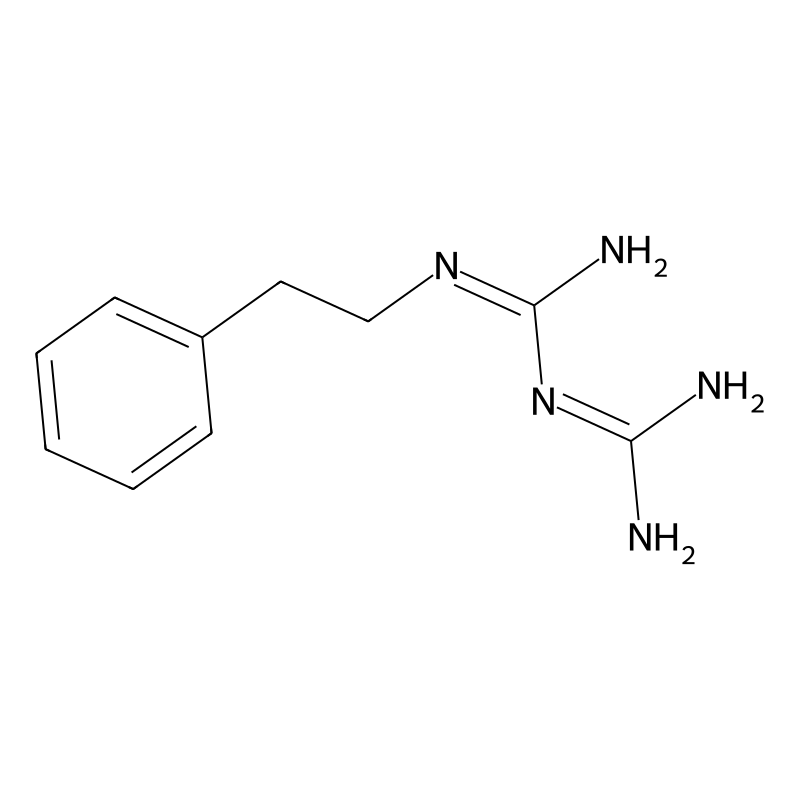

Phenformin (1-carbamimidamido-N-(2-phenylethyl)methanimidamide) is a biguanide derivative initially developed as an oral antihyperglycemic agent for type 2 diabetes. Despite its withdrawal from most markets in the late 1970s due to association with fatal lactic acidosis, this compound has garnered significant research interest for its potent anti-neoplastic properties across diverse cancer types [1] [2]. Chemically, this compound features a phenyl-containing hydrophobic structure that enhances its membrane permeability and cellular uptake compared to its analog metformin, contributing to its increased potency in preclinical models [3] [4]. This lipophilicity enables more effective mitochondrial accumulation, establishing this compound as a valuable research tool for investigating cancer metabolism and therapeutic targeting of bioenergetic pathways.

Current research focuses on repurposing this compound for oncology applications, with particular emphasis on combination therapies that leverage its multifaceted mechanisms of action. The drug's ability to target both cancer cell-intrinsic metabolism and the tumor microenvironment provides a strong rationale for its therapeutic development, despite historical safety concerns [3] [4]. Emerging strategies to mitigate lactic acidosis risk include combination approaches with metabolic modulators like 2-deoxyglucose or oxamate, which may alleviate treatment-related toxicity while maintaining antitumor efficacy [3].

Molecular Mechanisms of Action

Primary Molecular Targets and Pathways

This compound exerts its effects through multiple interconnected mechanisms, primarily targeting cellular energy metabolism and signaling pathways:

Table 1: Primary molecular targets of this compound

| Target | Effect | Downstream Consequences | Experimental Evidence |

|---|---|---|---|

| Mitochondrial complex I | Inhibition of NADH:ubiquinone oxidoreductase | Reduced oxidative phosphorylation, decreased ATP production, increased AMP:ATP ratio | Oxygen consumption rate reduction, reversed by Ndi1 expression [5] |

| AMP-activated protein kinase (AMPK) | Activation via increased AMP:ATP ratio | mTOR pathway inhibition, reduced protein synthesis, cell cycle arrest | Phosphorylation of AMPK, reduced phosphorylated S6 and ACC [5] |

| Mammalian target of rapamycin (mTOR) | Pathway inhibition independent of AMPK | Decreased protein translation, suppressed cell growth | Inhibition persisted in AMPK-knockdown models [3] |

| Unfolded protein response (UPR) | Induction of ER stress via PERK-eIF2α-ATF4 axis | Increased expression of DDIT4 and NIBAN1, promoting autophagic cell death | ATF4-dependent transcription in OSCC models [6] |

| Insulin-like growth factor 1 receptor (IGF1R) | Suppression of receptor tyrosine kinase signaling | Inhibition of EMT, reduced invasion and metastasis | Phospho-IGF1R reduction in ErbB2+ breast cancer models [7] |

The core mechanism of this compound involves potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain. This inhibition reduces mitochondrial respiration, decreases ATP production, and increases the AMP:ATP ratio, activating AMPK as a sensor of cellular energy status [5]. Activated AMPK phosphorylates numerous downstream effectors to restore energy homeostasis by inhibiting anabolic processes (e.g., protein synthesis via mTOR suppression) and promoting catabolic pathways (e.g., autophagy). Additionally, this compound can inhibit mTOR through AMPK-independent mechanisms by targeting Rag GTPases, highlighting the complexity of its cellular effects [3].

Additional Mechanisms in Cancer Models

Beyond these primary targets, this compound demonstrates several other biologically significant activities:

Tumor microenvironment modulation: this compound selectively reduces myeloid-derived suppressor cells (MDSCs) in tumors and spleen, decreasing expression of immunosuppressive factors Arg-1 and S100A8/9. This enhances CD8+ T-cell infiltration and synergizes with anti-PD-1 immunotherapy in melanoma models [3] [4].

Cancer stem cell suppression: this compound inhibits self-renewal of glioma stem cells by upregulating miR-124 and let-7 pathways, downregulating stem cell marker SOX2, and reducing aldehyde dehydrogenase (ALDH) activity in melanoma models [3].

Epithelial-mesenchymal transition inhibition: In ErbB2-overexpressing breast cancer models, this compound suppresses EMT by modulating IGF1R signaling, reducing invasion and metastasis [7].

Cellular stress induction: this compound triggers endoplasmic reticulum stress through the PERK-eIF2α-ATF4 pathway, leading to upregulation of DDIT4 and NIBAN1, which promote autophagic cell death in oral squamous cell carcinoma [6].

Quantitative Experimental Data Across Disease Models

Anticancer Efficacy in Preclinical Models

Table 2: this compound efficacy across experimental cancer models

| Cancer Type | Model System | Dosing | Key Outcomes | Reference |

|---|---|---|---|---|

| Neuroblastoma | SH-SY5Y cells | 0.1-10 mM for 72h | IC50 ~1-2 mM; G1 cell cycle arrest; 40-60% apoptosis at 2-5 mM | [5] |

| Oral squamous cell carcinoma | CAL-27, SCC-9 cells | 0.5-2 mM for 24-72h | IC50: 1.81 mM (CAL-27), 3.22 mM (SCC-9); 50% growth inhibition at 0.5 mM | [6] |

| OSCC in vivo | Nude mouse xenografts | 150 mg/kg/day orally for 2 weeks | Significant reduction in tumor size and weight; No systemic toxicity observed | [6] |

| Breast cancer (ErbB2+) | SKBR3, 78617 cells | 25-250 μM for 5 days | Dose-dependent proliferation inhibition; 25-75 μM induced G0/G1 arrest and apoptosis | [7] |

| Breast cancer in vivo | MMTV-ErbB2 transgenic mice | 30 mg/kg/day | Significant reduction in tumor growth; Suppressed IGF1R signaling | [7] |

| Melanoma | Clinical trial | Combined with dabrafenib/trametinib | Reduced tumor-infiltrating MDSCs; Enhanced targeted therapy efficacy | [3] [4] |

The antiproliferative effects of this compound consistently occur at lower concentrations than its analog metformin across multiple cancer types. In OSCC models, this compound demonstrated 20-fold greater potency than metformin, with IC50 values of 1.81-3.22 mM compared to >10 mM for metformin [6]. This enhanced efficacy is attributed to this compound's superior cellular uptake due to its lipophilic nature, which facilitates intracellular accumulation and more potent mitochondrial complex I inhibition [3] [4].

Antiviral and Metabolic Applications

Beyond oncology, this compound has demonstrated promising broad-spectrum antiviral activity against RNA viruses including SARS-CoV-2, dengue virus, respiratory syncytial virus, and influenza A virus. Through computational metabolic modeling and experimental validation, this compound's inhibition of host cell energy metabolism was shown to suppress viral replication by depleting resources essential for virion production [8]. In a Syrian hamster model of SARS-CoV-2 infection, this compound exhibited significant antiviral efficacy, suggesting potential application for pandemic preparedness [8].

Experimental Methodologies and Protocols

In Vitro Assessment of Viability and Metabolism

Standardized protocols for evaluating this compound effects in cancer cell lines:

Cell viability assays: Cells plated at 3×10⁴ cells/mL in 96-well plates and treated with this compound (0.1-10,000 μM) for 72 hours. Viability assessed using Alamar Blue (10% v/v, 20 μL) incubation for 3-5 hours, with fluorescence measurement at 544/590 nm [5].

Oxygen consumption measurements: Cellular oxygen consumption rates (OCR) determined using Seahorse XF24 Analyzer or Oxygraph-2k respirometer. Cells treated with this compound (0.05-2 mM) for 0.5-6 hours, with basal and compensatory respiration measured following sequential addition of mitochondrial inhibitors (oligomycin, FCCP, antimycin A/rotenone) [5].

Apoptosis analysis: Cells treated with this compound (1-5 mM) for 24-72 hours, followed by staining with Annexin V-FITC and propidium iodide. Apoptotic populations quantified by flow cytometry using FACSCalibur system with CellQuest Pro software [5].

Cell cycle analysis: Following this compound treatment (0.1-5 mM, 72 hours), cells fixed in 70% ethanol/PBS, incubated with RNase A (10 μg/mL) and propidium iodide (100 μg/mL) for 30 minutes at 37°C, and analyzed by flow cytometry [5].

In Vivo Tumor Models

For evaluation of this compound efficacy in animal models:

Xenograft studies: Immunocompromised mice (e.g., nude/nude) subcutaneously injected with cancer cells (e.g., CAL-27, SCC-9 OSCC cells at 1-5×10⁶ cells/mouse). After tumor establishment (7 days), this compound administered orally (150 mg/kg/day) or via intraperitoneal injection (30 mg/kg/day) for 2-4 weeks [6] [7].

Transgenic models: MMTV-ErbB2 transgenic mice with spontaneous mammary tumor development treated with this compound (30 mg/kg/day) with monitoring of tumor volume and collection of tissue for molecular analysis [7].

Toxicity assessment: Regular monitoring of body weight, behavior, and clinical signs. Histopathological examination of heart, liver, and kidney tissues following treatment completion [6].

Molecular Mechanism Elucidation

Western blot analysis: Protein extraction from treated cells/tissues, separation on denaturing gels, transfer to PVDF membranes, and probing with antibodies against phospho-AMPK, phospho-ACC, cleaved caspase-3, LC3, Beclin-1, and other targets of interest [5] [6].

Chemical genetics and target identification: this compound-immobilized FG-beads incubated with cell lysates, followed by pull-down, washing, and elution of bound proteins with excess this compound. Eluted proteins identified by LC-MS/MS analysis [9].

Gene expression analysis: RNA extraction from treated cells, reverse transcription, and qPCR for genes involved in autophagy (p62, ATG7, Beclin-1, ATG12, Lamp-1) or ER stress response (DDIT4, NIBAN1, ATF4) [6].

Signaling Pathways and Experimental Workflows

Primary Antitumor Signaling Pathway

Figure 1: Primary antitumor signaling pathways of this compound, showing mitochondrial complex I inhibition, AMPK/mTOR modulation, and ER stress induction

Experimental Workflow for Mechanism Elucidation

Figure 2: Experimental workflow for this compound mechanism elucidation, from initial treatment to pathway characterization

Conclusion and Future Directions

This compound represents a multifunctional therapeutic candidate with demonstrated efficacy across diverse cancer models through targeting of core metabolic pathways. Its potent mitochondrial complex I inhibition triggers cascading effects on cellular energetics, proliferation, and survival, while its impact on the tumor microenvironment and cancer stem cells expands its therapeutic potential. Despite historical safety concerns, the differential sensitivity of transformed versus normal cells to this compound's effects, combined with emerging strategies to mitigate lactic acidosis risk, supports continued investigation of this compound.

Future research directions should focus on: (1) Biomarker development to identify patient populations most likely to benefit from this compound-based therapies; (2) Rational combination strategies with targeted agents, chemotherapy, and immunotherapy to enhance efficacy while limiting toxicity; (3) Formulation approaches to improve therapeutic index through tumor-selective delivery; and (4) Metabolic rescue agents to protect normal tissues from off-target effects while maintaining antitumor activity. The compelling preclinical data summarized in this review, coupled with emerging clinical evidence in melanoma and other malignancies, provides strong justification for continued translational development of this compound and related biguanides in oncology.

References

- 1. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. Progress in antitumor mechanisms and applications of ... [pmc.ncbi.nlm.nih.gov]

- 4. Progress in antitumor mechanisms and applications of this compound ... [spandidos-publications.com]

- 5. Direct effects of this compound on metabolism/bioenergetics ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound activates ER stress to promote autophagic cell ... [nature.com]

- 7. This compound inhibits growth and epithelial-mesenchymal ... [oncotarget.com]

- 8. Metabolic modeling elucidates this compound and atpenin A5 ... [nature.com]

- 9. The Surprising Effect of this compound on Cutaneous Darkening and... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Phenformin as a Mitochondrial Complex I Inhibitor

Introduction and Executive Summary

Phenformin, a biguanide derivative withdrawn from diabetes treatment due to lactic acidosis risk, has regained significant research interest as a potent mitochondrial complex I inhibitor with promising anticancer and antiviral applications. This comprehensive technical review synthesizes current scientific understanding of this compound's mechanisms of action, quantitative inhibitory properties, experimental assessment methodologies, and therapeutic potential. Unlike its relative metformin, this compound's enhanced hydrophobicity due to its phenyl ethyl side chain enables superior cellular penetration and increased potency against mitochondrial complex I, making it approximately 50-fold more potent than metformin in various cancer models [1] [2]. The compound exhibits a multi-modal mechanism of action, primarily through inhibition of the mitochondrial electron transport chain with downstream effects on cellular energy metabolism, redox status, and signaling pathways [1] [3]. Recent research has expanded this compound's potential applications beyond oncology to include broad-spectrum antiviral activity against RNA viruses including SARS-CoV-2 and dengue virus [4]. This review provides researchers and drug development professionals with comprehensive structural, mechanistic, quantitative, and methodological information necessary for advancing this compound-related research and therapeutic development.

Molecular Mechanisms of Action

Structural Basis of Complex I Inhibition

The fundamental mechanism underlying this compound's biological effects involves direct inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), the first and largest complex of the mitochondrial electron transport chain. Recent structural biology insights reveal that this compound's hydrophobic character, imparted by its benzene ring, enables distinct inhibitory mechanisms compared to the more hydrophilic metformin [1] [5]. While metformin transiently interacts with complex I's ubiquinone-binding site, this compound's hydrophobic nature facilitates stable binding through van der Waals interactions within the Q channel of mitochondrial complex I [1] [5]. This interaction potently blocks electron transfer from NADH to ubiquinone, reducing proton pumping across the mitochondrial inner membrane and thereby diminishing the mitochondrial membrane potential essential for ATP production [3].

The molecular distinction between biguanides was elucidated through cryo-EM structural studies demonstrating that hydrophobic biguanides like this compound and proguanil occupy both the entrance and redox site of the ubiquinone channel in both open and closed conformational states of complex I, resulting in stronger inhibition compared to metformin [5]. This structural advantage translates to enhanced cellular uptake independent of organic cation transporters (OCTs) that are required for metformin activity, expanding this compound's potential application to cancer types with low OCT expression such as melanoma [1]. The central consequence of complex I inhibition is the reduction of mitochondrial oxygen consumption, which occurs in a dose- and time-dependent manner as demonstrated in neuroblastoma SH-SY5Y cells [3].

Downstream Metabolic and Signaling Consequences

This compound-induced complex I inhibition triggers extensive metabolic reprogramming with profound implications for cellular function and survival:

Energy stress response: The immediate consequence of complex I inhibition is reduced ATP synthesis via oxidative phosphorylation, increasing the AMP:ATP ratio and activating AMP-activated protein kinase (AMPK) [1] [3]. AMPK activation subsequently inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation that is frequently hyperactive in cancer [1].

Metabolic adaptations: Beyond AMPK activation, this compound disrupts mitochondrial function through multiple interconnected pathways. Inhibition of complex I increases electron leakage, potentially generating reactive oxygen species (ROS) that can cause oxidative damage to cellular components [2]. Additionally, this compound impacts mitochondrial permeability through modulation of MPTP (mitochondrial permeability transition pore) opening, which plays a role in cell death decisions [6].

Non-canonical mechanisms: Recent research has revealed that this compound exerts some effects through AMPK-independent pathways. These include direct inhibition of Rag GTPases to block mTOR signaling and induction of endoplasmic reticulum stress leading to autophagic cell death [1]. Furthermore, this compound inhibits mitochondrial glycerol-3-phosphate dehydrogenase (mGPD), linking cytosolic and mitochondrial NADH/NAD+ redox states and contributing to metabolic disruption in cancer cells [7].

The following diagram illustrates the primary molecular mechanisms and downstream consequences of this compound-mediated complex I inhibition:

Figure 1: Molecular mechanisms and downstream consequences of this compound-mediated complex I inhibition

Quantitative Data and Potency Comparisons

Comparative Inhibitory Potency

This compound demonstrates significantly greater potency compared to metformin across multiple experimental systems and functional readouts. The quantitative differences between these biguanides are consistent with this compound's enhanced cellular uptake and stronger binding to mitochondrial complex I:

Table 1: Comparative potency of this compound versus metformin

| Experimental System | This compound IC₅₀/Effective Concentration | Metformin IC₅₀/Effective Concentration | Potency Ratio | Reference |

|---|---|---|---|---|

| Colorectal cancer cells (oxygen consumption) | 30 μM | 3 mM | 100-fold | [2] |

| Neuroblastoma SH-SY5Y cells (viability) | 1-5 mM (72h treatment) | Not reported | ~50-fold (estimated) | [3] |

| Hypoxic radiosensitization | 100 μM | 9 mM | 90-fold | [2] |

| Mitochondrial complex I inhibition | ~10-50 μM (varies by system) | ~1-5 mM (varies by system) | 20-100-fold | [1] [5] |

| Clinical antitumor application | Lower concentrations required | High concentrations required | Substantially more potent | [1] |

The concentration-dependent effects of this compound on cellular bioenergetics follow a characteristic pattern, with oxygen consumption rate (OCR) reduction occurring at lower concentrations (from 30 μM in colorectal cancer cells) than those required for cytotoxicity (typically in the mM range with 72-hour exposure) [3] [2]. This relationship suggests that metabolic disruption precedes and contributes to cell death, rather than representing an acute toxic effect.

Bioenergetic and Antitumor Efficacy Parameters

The functional consequences of this compound exposure have been quantified across multiple cancer types, demonstrating consistent patterns of metabolic inhibition and dose-dependent cytotoxicity:

Table 2: Quantitative effects of this compound across experimental models

| Cancer Type/Cell Line | Experimental Readout | This compound Concentration | Effect Magnitude | Reference |

|---|---|---|---|---|

| Neuroblastoma SH-SY5Y | Oxygen consumption rate (OCR) | 1 mM (6-48h) | 40-60% reduction | [3] |

| Colorectal cancer (panel) | Complex I activity | 30 μM | Significant inhibition | [2] |

| Melanoma | MDSC accumulation in tumor | Varies by model | Marked reduction | [1] |

| Various cancers | Lactic acidosis incidence (clinical) | Therapeutic doses | 64 cases/100,000 patients | [1] |

| Oral squamous cell carcinoma | Exosomal miRNA regulation | Not specified | Upregulation of miR-1246/205 | [1] |

The dose-response relationship for this compound's antitumor effects typically shows complete complex I inhibition at approximately 100 μM in most systems, with downstream functional consequences including G1 cell cycle arrest and induction of apoptosis observed in the 0.5-5 mM range following 72-hour exposures [3]. The therapeutic window of this compound remains a clinical challenge, with efficacious concentrations for antitumor effects often approaching those that cause significant metabolic disturbances, particularly lactic acidosis [1] [8].

Experimental Protocols and Assessment Methodologies

Direct Assessment of Mitochondrial Function

Researchers have developed standardized protocols for evaluating this compound's effects on mitochondrial function and cellular viability. The following methodologies represent best practices for investigating this compound as a complex I inhibitor:

Oxygen Consumption Rate (OCR) Measurements: Utilizing either Seahorse Bioscience Flux analyzers or Oroboros Oxygraph respirometers, researchers can quantitatively assess this compound's inhibition of mitochondrial respiration [3]. The standard protocol involves plating cells at appropriate densities (e.g., 8×10⁴ cells/well for Seahorse XF24 plates), followed by treatment with this compound across a concentration range (typically 0.05-2 mM) for 0.5-6 hours. Baseline OCR measurements are followed by sequential injection of mitochondrial stressors (oligomycin, FCCP, rotenone/antimycin) to derive parameters of mitochondrial function including basal respiration, ATP-linked respiration, proton leak, and maximal respiratory capacity [3].

Comprehensive Respiration Analysis: For more detailed mechanistic studies, the Oxygraph 2-k respirometer protocol involves treating cells (e.g., 1×10⁶ SH-SY5Y cells in T75 flasks) with this compound (typically 1 mM) for 6-48 hours, followed by trypsinization, pelleting, and resuspension in culture media for oxygen consumption measurement [3]. Once stable basal cellular OCR is established, specific inhibitors such as antimycin A (1 μM) can be added to determine oxygen consumption not attributable to oxidative phosphorylation.

Genetic Bypass Validation: To confirm complex I as the specific target of this compound, researchers can employ ectopic expression of NADH-quinone oxidoreductase 1 (Ndi1), a yeast alternative oxidase that bypasses complex I function [3]. Cells transfected with Ndi1 (using electroporation or viral transduction) should show resistance to this compound-mediated OCR reduction and cytotoxicity compared to control cells, providing compelling evidence for complex I as the primary target.

Cellular Viability and Functional Assays

Assessment of this compound's functional consequences employs established cell biology techniques with specific modifications for biguanide compounds:

Cell Viability and Proliferation: The Alamar Blue assay provides a reliable method for assessing this compound's effects on cell viability across extended exposure periods (typically 72 hours) [3]. The standard protocol involves plating cells at 3×10⁴ cells/mL in 96-well plates, treating with this compound across a concentration range (0.1-10,000 μM), adding Alamar Blue reagent (10% v/v) for 3-5 hours, and measuring fluorescence (Ex544/Em590 nm). Alternatively, colony formation assays assess long-term reproductive viability following this compound exposure, with cells reseeded at low densities after treatment and allowed to form colonies over 1-3 weeks [2].

Cell Death and Cell Cycle Analysis: Flow cytometry with Annexin V/PI staining distinguishes apoptotic (Annexin V+/PI-) and necrotic (Annexin V+/PI+) populations following this compound treatment [3] [2]. For cell cycle analysis, ethanol-fixed cells are stained with propidium iodide (100 μg/mL) supplemented with RNase A (10 μg/mL) and analyzed by flow cytometry to determine DNA content and cell cycle distribution [3].

Molecular Pathway Analysis: Western blotting remains essential for investigating this compound's effects on signaling pathways, with particular attention to phospho-AMPK (Thr172), phospho-ACC (Ser79), cleaved PARP, and mTOR pathway components [3]. Standard protocols involve protein extraction from treated cells, separation on denaturing gels (8-12%), transfer to PVDF membranes, and immunodetection with specific antibodies.

The following diagram illustrates a standardized experimental workflow for assessing this compound effects on mitochondrial function and cellular viability:

Figure 2: Standardized experimental workflow for assessing this compound effects on mitochondrial function and cellular viability

Therapeutic Applications and Clinical Translation

Anticancer Mechanisms and Combinations

This compound demonstrates multifaceted antitumor activity through diverse mechanisms that extend beyond direct cancer cell cytotoxicity:

Metabolic vulnerability exploitation: Cancer cells with specific metabolic dependencies show heightened sensitivity to this compound. Tumors deficient in PTEN or with impaired oxidative phosphorylation demonstrate particular vulnerability to this compound-mediated growth inhibition [1] [3]. Additionally, this compound effectively targets cancer stem cells (CSCs) by inhibiting their self-renewal capacity, potentially reducing tumor recurrence and therapy resistance [1].

Tumor microenvironment modulation: this compound significantly influences the immune landscape within tumors by reducing accumulation of myeloid-derived suppressor cells (MDSCs), which play key immunosuppressive roles in the tumor microenvironment [1]. This effect occurs through this compound-induced oxidative stress in MDSCs and results in enhanced CD8+ T cell infiltration and activity. This mechanism underlies the observed synergistic effects between this compound and immune checkpoint inhibitors such as anti-PD-1 antibodies [1].

Therapeutic combination strategies: this compound demonstrates radiation-sensitizing properties particularly under hypoxic conditions, which normally confer radioresistance [2]. By reducing oxygen consumption in cancer cells, this compound improves tumor oxygenation and increases radiation efficacy. The combination of this compound with targeted therapies like dabrafenib/trametinib in melanoma has shown promising results in clinical trials, with this compound both reducing lesion areas and enhancing targeted therapy efficacy [1].

Emerging Antiviral Applications

Recent computational and experimental studies have revealed broad-spectrum antiviral activity of this compound against multiple RNA viruses:

Metabolic targeting of viral replication: Using constraint-based modeling and flux balance analysis of host cell metabolism during viral infection, researchers identified key metabolic dependencies shared by multiple viruses [4]. This systematic approach predicted that inhibition of mitochondrial complex I would impair replication of diverse RNA viruses, including SARS-CoV-2, influenza A, and dengue virus [4].

Experimental validation: this compound demonstrated direct antiviral effects against SARS-CoV-2 and dengue virus in vitro, and showed efficacy against SARS-CoV-2 in a Syrian hamster model [4]. The proposed mechanism involves disruption of the mitochondrial energy production and nucleotide precursor synthesis required for efficient viral replication.

Broad-spectrum potential: The identification of this compound as an antiviral agent illustrates the utility of host-directed antiviral therapies that target cellular pathways essential for viral replication rather than viral components themselves. This approach offers potential advantages against viruses with high mutation rates and may provide pandemic preparedness value against emerging viruses [4].

Clinical Challenges and Future Directions

Safety Considerations and Mitigation Strategies

The clinical development of this compound faces significant challenges due to its toxicity profile, particularly the risk of lactic acidosis:

Risk quantification: this compound-associated lactic acidosis occurs at a rate of approximately 64 cases per 100,000 patients, substantially higher than the rate for metformin (3 cases per 100,000 patient-years) [1] [9]. This toxicity stems from the pharmacological mechanism of complex I inhibition, which shifts cellular metabolism toward anaerobic glycolysis with consequent lactate production [1] [8].

Risk mitigation approaches: Research has identified several strategies to ameliorate this compound-induced lactic acidosis. Co-administration of 2-deoxyglucose or oxamate has shown efficacy in reducing lactic acidosis symptoms in preclinical models by interfering with glycolytic lactate production [1]. Additionally, patient stratification approaches focusing on individuals with normal renal function and careful monitoring of high-risk patients may improve the safety profile.

Therapeutic index considerations: The narrow therapeutic window of this compound reflects the challenge of targeting fundamental metabolic processes shared by normal and malignant cells. Recent clinical trials of other mitochondrial inhibitors, such as IACS-010759 in acute myeloid leukemia, have demonstrated similar challenges with dose-limiting toxicities including neurotoxicity and lactic acidosis [8].

Research Gaps and Development Opportunities

Despite promising preclinical results, several key research questions must be addressed to advance this compound toward clinical application:

Biomarker development: Identification of predictive biomarkers for this compound response remains a critical unmet need. Potential candidates include expression patterns of organic cation transporters, mitochondrial DNA mutations, metabolic gene signatures, and indicators of oxidative phosphorylation dependency [1] [8].

Novel formulation strategies: Drug delivery approaches that selectively target this compound to tumor tissues could significantly improve its therapeutic index. Exploration of nanoparticle formulations, prodrug strategies, or tumor-specific activation mechanisms may enhance tumor-specific accumulation while reducing systemic exposure.

Rational combination therapies: Based on mechanistic insights, several combination strategies warrant systematic investigation. These include partnerships with metabolic modulators that target complementary pathways, immune checkpoint inhibitors that may synergize with this compound's effects on the tumor immune microenvironment, and conventional cytotoxic agents that may be enhanced by this compound-mediated metabolic disruption [1] [2].

Patient stratification strategies: Development of composite biomarkers that integrate metabolic imaging, circulating factors, and tissue-based markers could identify patient populations most likely to benefit from this compound-based therapies while minimizing risks of serious adverse events.

The compelling preclinical data on this compound's antitumor and antiviral efficacy, combined with emerging mechanistic insights into its complex I inhibitory activity, support continued investigation of this potent biguanide with careful attention to pharmacological optimization and patient selection strategies.

Conclusion

References

- 1. Progress in antitumor mechanisms and applications of this compound ... [spandidos-publications.com]

- 2. Frontiers | Antidiabetic Biguanides Radiosensitize Hypoxic Colorectal... [frontiersin.org]

- 3. Direct effects of this compound on metabolism/bioenergetics ... [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic modeling elucidates this compound and atpenin A5 ... [nature.com]

- 5. Hydrophilic metformin and hydrophobic biguanides inhibit ... [nature.com]

- 6. Metformin, this compound, Complex I Inhibitors & Brain Injury [pmc.ncbi.nlm.nih.gov]

- 7. This compound Inhibits Hedgehog-Dependent Tumor Growth ... [sciencedirect.com]

- 8. Time to hit pause on mitochondria-targeting cancer therapies [pmc.ncbi.nlm.nih.gov]

- 9. - Wikipedia this compound [en.wikipedia.org]

phenformin pharmacokinetics absorption metabolism

Known Pharmacological Properties of Phenformin

The table below summarizes the available information on this compound's mechanism and status. Note that key pharmacokinetic parameters are not established in the literature found [1].

| Property | Description |

|---|---|

| Drug Class | Biguanide [1] |

| Primary Mechanism | Binds to and activates AMP-activated protein kinase (AMPK) [1]. |

| Hypoglycemic Action | Reduces intestinal glucose absorption, decreases hepatic glucose production, increases insulin sensitivity [1]. |

| Additional Effect | Inhibits several variants of ATP-sensitive potassium channels (e.g., Kir6.1) [1]. |

| Current Approval Status | Not approved in the US or other major regions due to high risk of lactic acidosis [1]. |

Gaps in Pharmacokinetic Data

A significant amount of quantitative pharmacokinetic data for this compound is Not Available in the accessed sources [1]. Key parameters for a thorough technical guide are missing, including:

- Absorption: Absolute bioavailability, time to reach maximum concentration (Tmax).

- Distribution: Volume of distribution (Vd), protein binding.

- Metabolism: Metabolic pathways and enzymes involved.

- Elimination: Route of elimination, half-life, clearance.

Experimental Protocol Considerations

Since detailed protocols for this compound-specific pharmacokinetic studies are not available in the search results, here is a general framework for key assays based on common practices in drug discovery:

Cell Viability/Proliferation Assays (as referenced in this compound efficacy studies):

- MTT Assay: Used to measure cell viability and drug sensitivity. Cells are treated with the compound, followed by incubation with MTT reagent. The resulting formazan crystals are dissolved, and absorbance is measured to determine the proportion of viable cells [2].

- Colony Formation Assay: Evaluates long-term cell survival and proliferative capacity. Cells are treated and allowed to grow for several days, after which they are stained and the number of colonies is counted [2].

Analysis of Protein Expression and Interactions:

- Western Blotting: Used to detect specific proteins and their post-translational modifications. After treatment, cell lysates are prepared, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with target-specific antibodies [2].

- Co-immunoprecipitation (Co-IP): Used to identify protein-protein interactions. An antibody against a target protein is used to pull it out of a cell lysate, along with any proteins bound to it. The interacting partners are then identified, often via mass spectrometry [2].

This compound Mechanism of Action Pathway

The following diagram illustrates the primary known molecular mechanism of this compound, based on the information available.

This compound's primary mechanism involves AMPK activation, leading to reduced glucose production and improved uptake.

Research Recommendations

Given the lack of publicly available, detailed pharmacokinetic data, you may need to pursue these avenues for deeper investigation:

- Historical Literature: Conduct a thorough search for primary research articles from the 1960s-1970s, when this compound was still in clinical use.

- Regulatory Archives: Check if the U.S. Food and Drug Administration (FDA) or other regulatory bodies have archived assessment reports that contain this data.

- Analogue Reference: Consider referencing the pharmacokinetics of metformin as a closely related biguanide. While not identical, its data can provide a useful conceptual framework, as described in review articles [3].

References

Comprehensive Technical Analysis: Phenformin-Associated Lactic Acidosis - Mechanisms, Risk Factors, and Clinical Management

Introduction and Historical Context

Phenformin (β-phenethybiguanide) is an oral biguanide hypoglycemic agent that was historically used for type 2 diabetes management before being withdrawn from most markets due to its unacceptably high risk of causing lactic acidosis, a potentially fatal metabolic condition. First developed in 1957 by Ungar, Freedman, and Seymour Shapiro, this compound received clinical approval in 1958 and was marketed as DBI by Ciba-Geigy [1]. The drug demonstrated significant efficacy in controlling blood glucose levels, particularly in overweight diabetic patients, but was associated with gastrointestinal side effects that limited its tolerability in some patients [1].

The withdrawal timeline of this compound from the market represents a crucial case study in pharmacovigilance. By 1973, sales began declining following emerging reports of lactic acidosis cases. In October 1976, the FDA Endocrinology and Metabolism Advisory Committee recommended removal of this compound from the market, initiating formal proceedings in May 1977 that culminated in the drug's official withdrawal on November 15, 1978 [1]. This decision was based on epidemiological data showing this compound carried a substantially higher risk of lactic acidosis compared to its counterpart metformin, with approximately 64 cases per 100,000 patient-years for this compound versus only 3 cases per 100,000 patient-years for metformin [1]. Despite this withdrawal, this compound continues to be available in some countries including Italy, Brazil, Uruguay, China, Poland, Greece, and Portugal, and cases of this compound-induced lactic acidosis continue to be reported worldwide [1] [2].

Clinical Presentation and Comparative Toxicology

This compound vs. Metformin: Clinical Comparison

Table 1: Comparative Analysis of this compound and Metformin

| Parameter | This compound | Metformin |

|---|---|---|

| Market Status | Withdrawn from most markets (1970s) | Widely available, first-line therapy |

| Lactic Acidosis Incidence | 64 cases/100,000 patient-years [1] | 3-10 cases/100,000 patient-years [3] |

| Case Fatality Rate | Approximately 50% [1] | 20-36% [4] |

| Lipid Solubility | High | Low |

| Mitochondrial Affinity | Strong [1] | Moderate |

| Renal Excretion | 50% unchanged in urine [1] | 90% unchanged in urine |

| Half-life | 10-15 hours [1] | 4-8 hours |

| Active Metabolites | 4-hydroxythis compound (conjugated) [1] | None |

The clinical presentation of this compound-associated lactic acidosis typically manifests with nonspecific symptoms that can rapidly progress to life-threatening metabolic derangements. Patients often present with gastrointestinal symptoms including nausea, vomiting, abdominal pain, and diarrhea [4]. As the condition progresses, patients may develop respiratory distress characterized by Kussmaul breathing (deep, labored respirations) as the body attempts to compensate for the metabolic acidosis by exhaling excess carbon dioxide [5]. Neurological manifestations can range from lethargy and confusion to profound encephalopathy and coma, as documented in severe cases [4].

The hemodynamic consequences of severe lactic acidosis include hypotension, tachycardia, and eventual cardiovascular collapse. Without prompt intervention, the condition progresses to multiorgan dysfunction including acute kidney injury, hepatic impairment, and in the most severe cases, vasoplegic shock that may be refractory to standard vasopressor therapy [4] [5]. The mortality rate for this compound-associated lactic acidosis approaches 50%, significantly higher than the 20-36% mortality documented for metformin-associated lactic acidosis (MALA) [1] [4]. This dramatic difference in mortality underscores the enhanced toxicity profile of this compound and the primary rationale for its market withdrawal.

Molecular Mechanisms of Lactic Acidosis

Mitochondrial Dysfunction and Energy Metabolism Disruption

The fundamental mechanism underlying this compound-induced lactic acidosis revolves around disruption of mitochondrial energy production. This compound exerts its primary metabolic effect through potent inhibition of the mitochondrial respiratory chain complex I (NADH:ubiquinone oxidoreductase), which plays a crucial role in oxidative phosphorylation [6] [1]. This inhibition leads to several interconnected metabolic consequences:

- Reduced ATP production: By blocking electron transport at complex I, this compound impairs mitochondrial ATP generation through oxidative phosphorylation, forcing cells to rely more heavily on anaerobic glycolysis for energy production [7].

- Increased lactate formation: The shift to anaerobic metabolism accelerates conversion of pyruvate to lactate, significantly increasing lactate production. Under normal conditions, lactate would be cleared by hepatic gluconeogenesis, but this compound simultaneously inhibits this process [8].

- Altered redox state: Complex I inhibition causes accumulation of reduced NADH, which shifts the lactate dehydrogenase equilibrium toward lactate formation rather than pyruvate formation [7].

The structural properties of this compound significantly influence its toxicity profile. Compared to metformin, this compound is less polar and more lipid-soluble, allowing it to more readily penetrate mitochondrial membranes and achieve higher intracellular concentrations [1]. This enhanced membrane permeability explains this compound's greater potency in disrupting mitochondrial function compared to metformin, with studies demonstrating approximately 50-fold higher potency in complex I inhibition [6].

Tissue-Specific Metabolic Effects

Table 2: Tissue-Specific Mechanisms Contributing to Lactic Acidosis

| Target Tissue | Mechanism of Action | Metabolic Consequence |

|---|---|---|

| Liver | Inhibition of gluconeogenesis, particularly from lactate [8] | Reduced lactate clearance |

| Muscle | Increased glucose uptake and anaerobic glycolysis [7] | Enhanced lactate production |

| Intestine | Enhanced glucose conversion to lactate [4] | Systemic lactate loading |

| Kidney | Impaired renal function due to accumulation | Reduced lactate elimination |

The hepatic mechanism represents a critical component in the pathogenesis of lactic acidosis. This compound directly inhibits hepatic gluconeogenesis, particularly the conversion of lactate to glucose, which normally accounts for approximately 30-50% of lactate clearance [8]. This dual effect of simultaneously increasing lactate production while decreasing its clearance creates a perfect metabolic storm that rapidly leads to lactic acidosis, especially in susceptible individuals.

The molecular pathway of this compound toxicity involves several key components that can be visualized in the following diagram:

> Figure 1: Molecular pathway of this compound-induced lactic acidosis showing key mechanisms of mitochondrial inhibition and metabolic disruption.

Recent research has elucidated that this compound's inhibition of complex I also activates AMP-activated protein kinase (AMPK), an ultra-sensitive cellular energy sensor [9] [7]. While AMPK activation contributes to this compound's hypoglycemic effects and potential anticancer properties, it further compounds the metabolic disruption by downregulating ATP-consuming processes when cellular energy status is already compromised [9] [6]. This creates a pathophysiological feedback loop that exacerbates the metabolic crisis, particularly in tissues with high energy demands.

Risk Factors and Predisposing Conditions

Patient-Related Risk Factors

Several patient-specific factors significantly increase the risk of developing this compound-associated lactic acidosis. Renal impairment represents the most critical risk factor, as this compound is primarily eliminated unchanged via renal excretion (approximately 50% within 24 hours) [1]. As renal function declines, this compound clearance decreases, leading to drug accumulation and progressively greater mitochondrial inhibition. This risk is particularly pronounced in patients with acute kidney injury superimposed on chronic kidney disease, as exemplified by a reported case where an elderly woman developed severe lactic acidosis when her baseline eGFR of 55 mL/min/1.73 m² acutely dropped to 9 mL/min/1.73 m² [4].

Advanced age represents another significant risk factor, with patients aged 65-85 years showing heightened susceptibility to developing lactic acidosis [3]. Age-related declines in renal function, increased likelihood of polypharmacy, and reduced metabolic reserve capacity all contribute to this vulnerability. Analysis of the FDA Adverse Event Reporting System (FAERS) database reveals that cardiac disease increases the risk of metformin-associated lactic acidosis with an adjusted odds ratio of 1.75 (95% CI: 1.44-2.14), and this risk likely extends to this compound given its similar mechanism [3] [10]. Hypertension also appears to be a significant risk factor, with an adjusted odds ratio of 1.40 (95% CI: 1.21-1.62) according to the same database analysis [3].

Pharmacogenetic Considerations

A crucial pharmacogenetic dimension to this compound toxicity exists that partially explains its variable individual susceptibility. Approximately 10% of Caucasians possess a genetic variant that impairs the cytochrome P450-mediated metabolism of this compound to its 4-hydroxy metabolite [4]. This genetic polymorphism, particularly affecting the CYP2D6 enzyme, creates a poor metabolizer phenotype that results in significantly higher plasma concentrations of unchanged this compound following standard dosing [1]. Individuals with this genetic profile experience prolonged exposure to the parent drug, substantially increasing their risk of lactic acidosis even with conventional dosing regimens.

Drug Interactions and Concomitant Medications

Several medication classes significantly increase the risk of lactic acidosis when co-administered with this compound. Analysis of the FAERS database identified that intravenous contrast media demonstrated the highest signal strength for drug interactions with an extraordinary reporting odds ratio of 323.7 (95% CI: 226.8-461.99) [3] [10]. This profoundly elevated risk likely relates to contrast-induced nephropathy causing acute reductions in this compound clearance.

Other medications associated with increased lactic acidosis risk include diuretics such as furosemide and beta-blockers like bisoprolol [3]. These drugs may exacerbate lactic acidosis through multiple mechanisms including reduction in renal perfusion, interference with lactate metabolism, or impairment of compensatory physiological responses. The temporal pattern of lactic acidosis onset reveals a bimodal distribution, with 44.0% of cases occurring within 30 days of therapy initiation and 40.4% manifesting after 360 days of treatment [3]. This pattern suggests both early susceptibility in vulnerable individuals and late occurrence following accumulated renal impairment or intercurrent illness.

Diagnostic Approaches and Clinical Management

Diagnostic Criteria and Clinical Assessment

The diagnosis of this compound-associated lactic acidosis requires a high index of suspicion in patients presenting with metabolic acidosis and a history of this compound exposure. Formal diagnostic criteria include:

- Arterial pH <7.35 [4]

- Blood lactate >5 mmol/L [4]

- Elevated anion gap metabolic acidosis (typically >16 mEq/L) [5]

- Recent or current this compound exposure

- Exclusion of other causes of lactic acidosis (sepsis, hypoperfusion, etc.)

The diagnostic approach should include thorough history taking focusing on medication use, assessment of renal and hepatic function, evaluation for signs of infection or hypoperfusion, and measurement of arterial blood gases and serum lactate levels. It is crucial to exclude other causes of high anion gap metabolic acidosis, which can be remembered using the MUDPILES CAT mnemonic: Methanol, Uremia, DKA, Paraldehyde, Iron/Isoniazid, Lactic acidosis, Ethanol/Ethylene glycol, Salicylates, Carbon monoxide, Aminoglycosides, Theophylline [5].

Therapeutic Interventions and Management Strategies

The management of this compound-associated lactic acidosis requires aggressive supportive care and specific measures to enhance drug elimination:

- Hemodynamic support: Fluid resuscitation and vasopressors (e.g., norepinephrine) to maintain tissue perfusion [4] [5]

- Respiratory support: Mechanical ventilation with high respiratory rates and low tidal volumes to optimize compensatory hyperventilation [5]

- Metabolic correction: Intravenous sodium bicarbonate for severe acidemia (pH ≤7.2) [4]

- Enhanced elimination: Emergent hemodialysis is the cornerstone of treatment for severe cases [4] [5]

Hemodialysis serves dual purposes in management: correction of the profound metabolic acidosis and removal of both this compound and accumulated lactate [4]. Case reports demonstrate dramatic improvements following dialysis initiation, with lactate levels decreasing from critical values (>10 mmol/L) to near-normal levels (1.3-2.5 mmol/L) within 6 hours [4]. The decision to initiate dialysis should not await conventional indications but should be implemented proactively based on the severity of acidosis, with nephrology consultation obtained urgently.

Research Implications and Future Directions

This compound Repurposing in Oncology

Despite its withdrawal as an antidiabetic agent, this compound has attracted renewed research interest in oncology due to its potent anticancer properties. Laboratory studies have demonstrated that this compound exhibits substantially higher potential than metformin in suppressing cell proliferation across various tumor types, including ovarian, glioblastoma, colon, thyroid, and melanoma [6] [7]. The enhanced anticancer efficacy of this compound is attributed to its greater lipophilicity, which facilitates superior tissue penetration and more potent inhibition of mitochondrial complex I [6].

The molecular mechanisms underlying this compound's anticancer effects involve both AMPK-dependent and independent pathways:

- AMPK activation: this compound potently activates AMPK, leading to inhibition of mTOR signaling and suppression of protein synthesis [6] [7]

- Metabolic reprogramming: By inhibiting complex I, this compound disrupts tumor cell energy metabolism and counteracts the Warburg effect [6]

- Overcoming drug resistance: this compound demonstrates synergistic activity with targeted therapies like BRAF inhibitors in melanoma, potentially overcoming therapeutic resistance [7]

The experimental workflow for investigating this compound's anticancer properties typically involves both in vitro and in vivo approaches:

> Figure 2: Experimental workflow for investigating this compound's anticancer properties, showing key methodological approaches from in vitro screening to in vivo validation.

Novel Therapeutic Applications

Recent research has uncovered additional potential applications for this compound beyond oncology. Studies indicate that this compound exhibits broad-spectrum antiviral activity against multiple RNA viruses including SARS-CoV-2, influenza A, and dengue virus [1]. This effect appears to stem from this compound's ability to disrupt specific metabolic pathways that viruses exploit for replication. Computational modeling of viral-induced metabolic changes identified that these diverse viruses share common metabolic dependencies that are effectively targeted by this compound's inhibition of mitochondrial complex I [1].

The potential repurposing of this compound for these novel indications necessitates careful risk-benefit analysis. While the drug's toxicity profile precludes widespread use for routine conditions, the risk of lactic acidosis may be acceptable in life-threatening malignancies or severe viral infections where effective treatments are limited. Future research directions should focus on:

- Patient stratification strategies: Identification of biomarkers to select patients at lowest risk for lactic acidosis

- Therapeutic drug monitoring: Development of targeted dosing protocols based on therapeutic drug monitoring

- Analogue development: Creation of this compound derivatives with preserved efficacy but improved safety profiles

- Combination regimens: Optimization of synergistic drug combinations that allow lower this compound dosing

Conclusion

This compound-associated lactic acidosis represents a compelling example of how drug safety profiles can determine therapeutic utility. The mechanistic basis for this compound's heightened toxicity compared to metformin lies in its superior tissue penetration and more potent inhibition of mitochondrial complex I, leading to disproportionate accumulation of lactate through combined increased production and decreased clearance. Understanding these molecular pathways provides crucial insights not only for managing acute toxicity but also for potentially repurposing this potent agent in oncology and virology.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. and this compound : a case report and review lactic acidosis [pubmed.ncbi.nlm.nih.gov]

- 3. Insights from the FDA Adverse Event Reporting System ... [pmc.ncbi.nlm.nih.gov]

- 4. Metformin-Associated Lactic Acidosis (MALA) [pmc.ncbi.nlm.nih.gov]

- 5. A Case of Severe Lactic Acidosis Due to Metformin Toxicity [emra.org]

- 6. This compound as an Anticancer Agent: Challenges and ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 8. The mechanism of the acute hypoglycemic action of ... [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 10. Insights from the FDA Adverse Event Reporting System ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis: Phenformin-Induced AMPK Activation Pathways and Mechanisms

Introduction to Phenformin and AMPK Signaling

This compound, a biguanide derivative withdrawn from diabetes treatment due to lactic acidosis risk but now gaining significant attention in oncology research, exerts potent anti-tumor effects through complex mechanisms involving AMP-activated protein kinase (AMPK) activation. As a central cellular energy sensor, AMPK coordinates metabolic pathways to balance nutrient supply with energy demand, making it a critical regulator in both metabolic diseases and cancer. This compound's heightened lipophilicity compared to metformin, due to its benzene ring structure, enables superior cellular penetration and stronger inhibition of mitochondrial complex I, resulting in more potent anti-tumor activity across various cancer models [1]. The compound's ability to enter cells independent of organic cation transporters (OCTs) further expands its application to cancer types with low OCT expression, such as melanoma [1].

The AMPK complex consists of three subunits: a catalytic α-subunit (α1 and α2 isoforms), a scaffolding β-subunit (β1 and β2), and a regulatory γ-subunit (γ1, γ2 and γ3), which together form a heterotrimeric complex that responds to cellular energy status [2]. Under conditions of energy depletion characterized by increased AMP:ATP ratios, AMPK activation occurs through allosteric modulation and enhanced phosphorylation at Thr172 on the α-subunit, primarily by upstream kinases LKB1 and CaMKKβ [2]. Understanding the molecular intricacies of this compound-mediated AMPK activation provides crucial insights for developing novel cancer therapeutic strategies targeting metabolic pathways.

Molecular Mechanisms of this compound-Induced AMPK Activation

Canonical AMPK-Dependent Pathways

This compound primarily activates AMPK through a canonical pathway involving mitochondrial complex I inhibition. The compound potently inhibits complex I of the mitochondrial respiratory chain, disrupting ATP synthesis and increasing cellular AMP:ATP ratios [2] [1]. This energy disruption triggers a conformational change in the AMPK complex through AMP binding to the γ-subunit regulatory sites, particularly Site 1 and Site 3 of the four consecutive cystathionine-β-synthase domains [2]. The AMP binding facilitates phosphorylation of Thr172 in the activation loop of the AMPKα catalytic subunit by upstream kinases, primarily LKB1 (liver kinase B1), while simultaneously protecting against dephosphorylation by protein phosphatases such as PP2A and PP2C [3] [2].

The activation mechanism demonstrates interesting dependencies and specificities. Research shows that this compound treatment activates the IRE1α and PERK pathways of the unfolded protein response (UPR) in an AMPK-dependent manner, as evidenced by experiments in AMPKα1α2-/- MEFs where AMPK knockout abolished this compound-mediated UPR activation [3]. Interestingly, this activation occurs through both ER-dependent and ER-independent mechanisms, as overexpression of the chaperone GRP78 attenuated this compound-mediated UPR activation, while translation inhibition had no effect [3]. Furthermore, studies utilizing AMPK agonists like AICAR revealed that AMPK activation, while necessary, is not sufficient to initiate this compound-mediated IRE1α and PERK activation, suggesting the involvement of additional factors in this process [3].

AMPK-Independent and Alternative Pathways

Emerging evidence reveals that this compound also exerts anti-tumor effects through AMPK-independent mechanisms, adding complexity to its mechanism of action. In oral squamous cell carcinoma (OSCC), this compound activates ER stress to promote autophagic cell death via induction of NIBAN1 and DDIT4 independent of AMPK [4]. This pathway involves this compound triggering endoplasmic reticulum stress to activate PERK, which phosphorylates the translation initiation factor eIF2α, leading to increased translation of ATF4 and subsequent upregulation of NIBAN1 and DDIT4 [4]. The enhanced expression of DDIT4 and NIBAN1 elicited by this compound was not blocked by AMPK knockdown but was suppressed by ATF4 knockdown, confirming the AMPK-independent nature of this pathway [4].

Additionally, this compound has been shown to block mTOR signaling by inhibiting Rag GTPase without AMPK involvement [1], and can activate the lysosomal v-ATPase pathway similar to metformin, though with different binding affinities and dependencies [5]. These alternative pathways significantly expand the therapeutic potential of this compound beyond conventional AMPK-centric mechanisms and may explain its efficacy in diverse cancer types with varying genetic backgrounds.

Structural Basis and Binding Interactions

The molecular interactions underlying this compound's mechanisms involve both direct and indirect targeting. While metformin directly binds PEN2 subunit of γ-secretase with dissociation constants in the micromolar range (KD of 1.7 µM by ITC and 0.15 µM by SPR) [5], this compound's binding profile differs due to its structural variations. The benzene ring in this compound enables stable binding to the Q channel of mitochondrial complex I through van der Waals interactions, resulting in stronger inhibitory effects compared to metformin [1]. Molecular modeling studies have identified that the N-terminal region of PEN2, particularly residues F35 and E40, form direct contacts with biguanides [5], though this compound's specific binding interactions may involve additional or alternative binding sites due to its structural differences.

The subcellular localization of these interactions plays a crucial role in mechanism specificity. Approximately 40% of PEN2 localizes to lysosomes based on confocal microscopy, STORM, and APEX tag-based transmission electron microscopy [5], positioning it ideally for participating in the lysosomal glucose-sensing pathway. This localization appears critical for AMPK activation, as PEN2 constructs fused to other organelle-specific proteins failed to restore AMPK activation when re-introduced into Pen2-/- MEFs [5]. This compound's ability to activate AMPK independently of PEN2 at higher concentrations suggests multiple activation mechanisms operating at different concentration thresholds.

Quantitative Analysis of this compound Effects

Anti-Tumor Efficacy Across Cancer Models

Table 1: this compound Anti-Tumor Efficacy Across Preclinical Cancer Models

| Cancer Type | Experimental Model | Effective Concentration (in vitro) | Dosing (in vivo) | Key Effects | Citation |

|---|---|---|---|---|---|

| Oral Squamous Cell Carcinoma (OSCC) | CAL 27, SCC-9 cell lines; mouse xenograft | IC50: 1.81-3.22 mmol/L | 150 mg/kg daily oral administration | ↓ Cell proliferation, ↑ apoptosis, ↑ autophagy, ↓ tumor growth | [4] |

| Hepatocellular Carcinoma (HCC) | Huh7, HepG2, SK-HEP1 cell lines; xenograft | Synergistic with lenvatinib (CI<1) | Combination with lenvatinib | ↓ PDGFRβ via AMPK, enhanced lenvatinib sensitivity | [6] |

| Melanoma | Preclinical models; clinical trial | Not specified | Combined with dabrafenib/trametinib | ↓ Myeloid-derived suppressor cells (MDSCs), enhanced anti-PD-1 response | [1] |

| Various Cancers (breast, prostate, lung, glioblastoma) | Multiple cell lines | Generally 5-20x more potent than metformin | Varied across studies | Broad-spectrum antitumor activities via mitochondrial complex I inhibition | [4] [1] |

The quantitative assessment of this compound's anti-tumor effects reveals consistently potent activity across multiple cancer types. In OSCC models, this compound demonstrated significantly greater potency compared to metformin, with IC50 values of 1.81 mmol/L and 3.22 mmol/L in CAL 27 and SCC-9 cells respectively, while metformin's IC50 exceeded 10 mmol/L [4]. Importantly, the IC50 values for OSCC cells were significantly lower than those for normal gingival epithelial cells, indicating a favorable therapeutic window [4]. In vivo studies using nude mouse xenograft models showed that oral administration of 150 mg/kg this compound daily for two weeks significantly reduced tumor size and weight without causing obvious pathological damage to heart, liver, or kidneys or significant weight changes in the treated mice [4].

In hepatocellular carcinoma models, this compound exhibited synergistic effects with lenvatinib, with combination index (CI) values less than 1 indicating synergistic interaction [6]. Mechanistic studies revealed that this compound inhibits HCC cell proliferation via AMPK-mediated PDGFRβ degradation, with AMPK binding PDGFRβ and promoting its degradation through the c-Cbl-mediated lysosomal pathway [6]. This mechanism underlies the observed enhancement of lenvatinib sensitivity in HCC cells, particularly in cases with high PDGFRβ expression associated with lenvatinib insensitivity.

AMPK Activation and Downstream Signaling

Table 2: this compound-Induced AMPK Activation and Downstream Effects

| Parameter | Experimental System | Measurement Method | Key Findings | Citation |

|---|---|---|---|---|

| AMPK Phosphorylation | HepG2, 266-6, 3T3-L1, MEF cells | Western blot (Phos-tag gel) | Increased Thr172 phosphorylation in AMPK-dependent manner | [3] |

| Mitochondrial Effects | Multiple cell lines | Oxygen consumption rates, complex I activity | Inhibition of mitochondrial complex I, ↓ ATP synthesis | [2] [1] |

| UPR Activation | HepG2, MEF cells | Xbp1 splicing, PERK autophosphorylation | IRE1α and PERK pathway activation via AMPK | [3] |

| Gene Expression Changes | OSCC cells | RNA-seq, qRT-PCR | ↑ DDIT4, ↑ NIBAN1, ↑ autophagy markers (p62, ATG7, Beclin-1) | [4] |

| Immune Modulation | Melanoma models, clinical trials | Flow cytometry, immunohistochemistry | ↓ Myeloid-derived suppressor cells (MDSCs), ↑ CD8+ T cell infiltration | [1] |

The activation kinetics of AMPK and downstream signaling pathways have been quantitatively characterized using various methodological approaches. Phos-tag gel-based assays, which allow direct visual assessment and quantitative detection of UPR activation at the sensor level, demonstrated that this compound treatment potently activated the IRE1α and PERK pathways [3]. This activation was shown to be time-dependent and concentration-dependent, with effects observable within hours of treatment. Importantly, the activation of the IRE1α pathway was found to be partially responsible for the cytotoxic effects of this compound, highlighting the functional significance of this signaling cascade [3].

Downstream transcriptional regulation by this compound involves significant upregulation of key genes including DNA damage inducible transcript 4 (DDIT4) and niban apoptosis regulator 1 (NIBAN1), as identified through RNA-seq analysis [4]. Quantitative PCR analysis revealed that this compound treatment significantly induced expression of autophagic markers including p62, ATG7, Beclin-1, ATG12, and Lamp-1 in OSCC cells within 6 hours of treatment [4]. At the protein level, Western blot analysis showed elevated levels of Beclin-1, p62, and LC3-II as early as 4 hours after treatment with 1 mmol/L this compound [4], consistent with the induction of autophagic flux.

Experimental Protocols and Methodologies

Assessing AMPK Activation and UPR Signaling

Cell culture and drug treatment protocols for investigating this compound-mediated AMPK activation typically involve plating cells (e.g., HepG2, 266-6, 3T3-L1, MEFs) at density of 10^6 cells in 6-well plates in complete culture medium overnight, followed by changing to serum-free DMEM supplemented with 0.05% BSA and 1% penicillin/streptomycin 0.5 hours before experiments [3]. This compound treatment is generally applied at concentrations ranging from 0.5-5 mM for specified time points, after which cells are snap-frozen in liquid nitrogen before analysis [3]. For cycloheximide (CHX) treatment experiments, cells are pretreated with 50 μg/ml CHX for 30 minutes and throughout the drug treatment to assess translation dependence [3].

Western blot analysis for detecting AMPK activation and UPR signaling involves preparing whole cell lysates or nuclear fractions followed by standard SDS-PAGE or Phos-tag gel electrophoresis for better separation of phosphorylated species [3]. Key antibodies for detection include: anti-AMPK (phospho-Thr172; 1:1000), anti-acetyl-CoA carboxylase (phospho-Ser79; 1:1000), anti-eIF2α (phospho-Ser51; 1:1000), anti-IRE1α (1:1000), anti-PERK (phospho-Thr980; 1:1000), goat anti-GRP78 (1:1000), rabbit anti-ATF4 (1:1500), and mouse anti-CHOP10 (1:500) [3]. For Phos-tag gel analysis, cells are snap-frozen in liquid nitrogen, followed by lysate preparation and electrophoresis using Phos-tag-containing gels according to established protocols [3].

Functional assessment of UPR activation includes monitoring Xbp1 splicing through RT-PCR analysis, which detects the 26-nucleotide splice fragment resulting from IRE1α activation [3]. Additionally, PERK activation can be assessed through monitoring eIF2α phosphorylation and subsequent ATF4 translation, while ATF6 activation is tracked through its proteolytic processing and nuclear translocation [3]. Quantitative analysis of Western blots is optimally performed using the ChemiDoc XRS+ system with ImageLab software or ImageJ for densitometric measurements [3].

In Vivo Tumor Models and Combination Therapy

Mouse xenograft models for evaluating this compound's anti-tumor effects typically involve subcutaneous injection of cancer cells (e.g., CAL 27, SCC-9 for OSCC; Huh7 for HCC) into nude/nude mice [4] [6]. At 7 days post-injection, mice are treated with this compound (typically 150 mg/kg) or vehicle control by oral administration daily, with tumor size measured regularly using calipers and tumor volume calculated using the formula: volume = (length × width^2)/2 [4]. After 2-4 weeks of treatment, tumors are collected for weight measurement and immunohistochemical analysis, while major organs (heart, liver, kidneys) are collected for hematoxylin and eosin (H&E) staining to assess potential toxicity [4].

Immunohistochemical analysis of tumor tissues typically includes staining for proliferation markers (Ki-67), apoptosis markers (cleaved caspase-3), autophagy markers (LC3), and pathway-specific markers (p-AMPK, PDGFRβ) [6]. For immune cell infiltration analysis, tumors are processed for flow cytometry or immunohistochemical staining with antibodies against CD8, CD4, and myeloid-derived suppressor cell markers [1]. Protein expression in human HCC samples or xenograft tissues can be detected by Western blot assays using standard protocols [6].

Combination therapy studies with lenvatinib in HCC models involve treating cells with different concentrations of lenvatinib or this compound alone or in combination, followed by MTT assays after 72 hours to assess cell viability [6]. The combination index (CI) is analyzed using CompuSyn software, with CI < 1 indicating synergy between the two drugs [6]. Colony formation assays are performed by seeding cells in 24-well plates (2 × 10^3 cells/well) overnight followed by incubation with a range of drug concentrations for 6-8 additional days, after which cells are fixed with 10% formaldehyde and stained for colony visualization and counting [6].

Research Applications and Therapeutic Implications

Cancer Therapy Applications

The therapeutic potential of this compound spans multiple cancer types, with particular promise in specific malignancies. In oral squamous cell carcinoma, this compound activates ER stress to promote autophagic cell death via NIBAN1 and DDIT4 independently of AMPK, significantly suppressing OSCC cell growth both in vitro and in vivo [4]. In hepatocellular carcinoma, this compound enhances the efficacy of lenvatinib through AMPK-mediated PDGFRβ degradation, providing a novel combination approach for HCC patients with high PDGFRβ expression who show insensitivity to lenvatinib monotherapy [6]. In melanoma, this compound selectively decreases the accumulation of granulocytic myeloid-derived suppressor cells (G-MDSCs) in the spleen and tumor, and downregulates expression of Arg-1 and S100A8/9 in MDSC, with combination therapy of this compound and anti-PD-1 antibody exhibiting synergistic effects by inducing CD8+ T cell infiltration [1].

The clinical translation of this compound has gained momentum despite its previous withdrawal from diabetes treatment due to lactic acidosis concerns. Notably, the incidence of lactic acidosis with this compound (64 cases per 100,000 patients) is relatively low compared to toxicities of other cancer treatments [1]. Furthermore, strategies to mitigate lactic acidosis risk have been developed, including administration of 2-deoxyglucose or oxamate to alleviate lactic acid poisoning symptoms [1]. Breakthrough progress has been made in clinical trials for melanoma treatment, where this compound not only reduces lesion area but also enhances the efficacy of dabrafenib/trametinib combination therapy [1].

Pathway Modulation and Experimental Visualization

The signaling pathways involved in this compound-mediated AMPK activation and their functional consequences can be visualized through the following schematic representation:

Figure 1: Comprehensive Signaling Pathways of this compound-Mediated AMPK Activation and Anti-Tumor Effects

The experimental workflow for investigating this compound mechanisms involves multiple coordinated approaches, as visualized below:

Figure 2: Experimental Workflow for Investigating this compound Mechanisms

Conclusion and Future Perspectives

The multifaceted mechanisms of this compound-induced AMPK activation encompass both canonical and non-canonical pathways, with significant implications for cancer therapeutics. The compound's ability to inhibit mitochondrial complex I, activate AMPK through multiple mechanisms, induce ER stress, and modulate the tumor microenvironment positions it as a promising multi-target agent for oncology applications. The expanding understanding of both AMPK-dependent and AMPK-independent pathways reveals a complex network of signaling events that collectively contribute to this compound's potent anti-tumor effects across diverse cancer types.

Future research directions should focus on several key areas. First, predictive biomarkers for this compound response need identification and validation, potentially including PDGFRβ expression levels for combination therapy with lenvatinib in HCC [6], or MDSC infiltration levels for immune combination therapies in melanoma [1]. Second, novel drug delivery systems could enhance tumor-specific targeting while minimizing systemic exposure and potential lactic acidosis risk. Third, rational combination strategies based on comprehensive mechanistic understanding should be explored to maximize therapeutic efficacy while minimizing resistance development. Finally, the clinical development of this compound should leverage its broad-spectrum anti-tumor activities while implementing appropriate monitoring and management strategies for potential adverse effects.

References

- 1. Progress in antitumor mechanisms and applications of ... [pmc.ncbi.nlm.nih.gov]

- 2. AMPK activators: mechanisms of action and physiological ... [nature.com]

- 3. This compound Activates the Unfolded Protein Response in an ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound activates ER stress to promote autophagic cell ... [nature.com]

- 5. Low-dose metformin targets the lysosomal AMPK pathway ... [nature.com]

- 6. Novel combination therapy with this compound enhances the ... [cancerci.biomedcentral.com]

phenformin antitumor activity overview

Mechanisms of Antitumor Action

Phenformin exerts its effects through a complex network of mechanisms that target both the cancer cells and their surrounding environment.

Direct Cellular Mechanisms

- Energy Crisis and Metabolic Stress: By inhibiting mitochondrial complex I, this compound disrupts the electron transport chain, reducing ATP production and increasing the AMP/ATP ratio. This energy depletion activates AMPK, a central cellular energy sensor [1] [2]. Activated AMPK subsequently inhibits the mTOR pathway, a major driver of cell growth and proliferation, leading to suppressed protein synthesis and cell cycle arrest [1] [2] [3].

- Induction of Cell Death: this compound can trigger several forms of cell death. It has been shown to induce apoptosis (programmed cell death) in various cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP [2] [4]. More recently, it was found to promote autophagic cell death in oral squamous cell carcinoma (OSCC) by inducing endoplasmic reticulum (ER) stress and upregulating novel targets like NIBAN1 and DDIT4, independently of AMPK [4].

- Inhibition of Cancer Stem Cells (CSCs): CSCs are responsible for tumor recurrence and metastasis. This compound inhibits the self-renewal of CSCs by modulating non-coding RNAs (e.g., upregulating miR-124 and let-7) and downregulating stem cell markers like SOX2 and ALDH [1] [5].

Microenvironment and Systemic Mechanisms

- Modulation of the Tumor Microenvironment (TME): this compound impacts the TME by reducing the population and immunosuppressive activity of myeloid-derived suppressor cells (MDSCs). This enhances the infiltration and activity of cancer-killing CD8+ T cells, which can synergize with immune checkpoint inhibitors like anti-PD-1 antibodies [1] [5]. It also affects tumor angiogenesis by altering exosomal miRNAs from cancer cells, leading to inhibited blood vessel formation [1] [5].

- Suppression of Invasion and Metastasis: this compound inhibits the epithelial-mesenchymal transition (EMT), a key process in metastasis. It upregulates epithelial markers like E-cadherin and downregulates mesenchymal markers (vimentin, Snail, Slug), thereby reducing the migratory and invasive capacity of cancer cells [3].

The following diagram summarizes the core signaling pathways involved in this compound's antitumor effects.

Core signaling pathways of this compound's antitumor activity. This compound primarily inhibits mitochondrial complex I, triggering energy stress and AMPK activation, which suppresses mTOR and proliferation. It also induces ER stress and autophagic death via the ATF4 pathway, independent of AMPK. Additional effects include inhibiting cancer stem cells, metastasis (EMT), and the immunosuppressive tumor microenvironment.

Experimental Data Summary

The following table consolidates key experimental findings from pre-clinical and clinical studies, highlighting this compound's efficacy across different models.

| Cancer Type | Model System | This compound Dosage/Concentration | Key Outcomes | Citation |

|---|---|---|---|---|

| Melanoma | Phase I Clinical Trial | Combined with dabrafenib/trametinib | Reduced lesion area; decreased tumor-infiltrating MDSCs; enhanced efficacy of targeted therapy | [1] |

| Oral Squamous Cell Carcinoma (OSCC) | In vitro (CAL 27, SCC-9 cells); In vivo (mouse xenograft) | In vitro: IC~50~ ~1.8-3.2 mM; In vivo: 150 mg/kg/day (oral) | Suppressed cell growth; induced ER stress, autophagy, and apoptosis; inhibited tumor growth in vivo | [4] |

| Ovarian Cancer | In vitro (SKOV3, Hey, IGROV-1 cells); In vivo (mouse model) | In vitro: IC~50~ ~0.8-1.75 mM; In vivo: Not specified | Inhibited proliferation; induced G1 cell cycle arrest & apoptosis; activated AMPK; inhibited mTOR; reduced tumor growth | [2] |

| ErbB2+ Breast Cancer | In vitro (SKBR3, 78617 cells); In vivo (mouse model) | In vitro: 25-75 µM; In vivo: 30 mg/kg/day | Inhibited proliferation, migration, invasion; suppressed EMT; reduced tumor growth in vivo | [3] |

Detailed Experimental Protocols